1D-myo-inositol 2,4,5-triphosphate
Description
Historical Context of Inositol (B14025) Phosphate (B84403) Discovery and Significance
The journey to understanding inositol phosphates began in 1850 when Johanes Joseph Scherer first isolated myo-inositol from muscle tissue. wikipedia.org Initially considered a B-vitamin, it was later discovered to be a crucial component of phospholipids (B1166683) in cell membranes. wikipedia.orgnih.gov The pivotal moment in inositol phosphate signaling came in the 1980s with the discovery that the hydrolysis of a specific membrane lipid, phosphatidylinositol 4,5-bisphosphate (PIP2), generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.govyoutube.comwikipedia.org This discovery, a landmark in signal transduction, established IP3 as a key player in mobilizing calcium from intracellular stores, a fundamental process in everything from fertilization and cell division to muscle contraction and neurotransmission. nih.govnih.gov
Stereoisomers and Nomenclature within the Inositol Polyphosphate Family
Myo-inositol is one of nine possible stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, each differing in the spatial orientation of its six hydroxyl groups. wikipedia.orgnih.gov This seemingly subtle variation gives rise to a vast and complex family of inositol polyphosphates when phosphate groups are added to different positions on the inositol ring.
The nomenclature, such as "1D-myo-inositol 2,4,5-triphosphate," precisely describes the molecule's structure. "Myo" specifies the particular stereoisomer of inositol. The "1D" designation refers to the stereochemical configuration based on the D-glyceraldehyde standard. The numbers "2,4,5" indicate the carbon atoms on the inositol ring to which the three phosphate groups are attached.
This precise naming is crucial as the biological activity of inositol phosphates is highly dependent on the number and position of the phosphate groups. Even small changes in the phosphorylation pattern can dramatically alter a molecule's ability to bind to its target receptors and elicit a cellular response.
Positioning of this compound as a Signaling Molecule and Analog
This compound is primarily recognized as a synthetic analog of the more abundant and potent IP3. Its significance in research stems from its distinct properties as a partial agonist at IP3 receptors. This means that while it can bind to and activate these receptors to release calcium, it does so with lower efficacy than IP3, resulting in a submaximal calcium response.
Furthermore, this compound is considered a metabolically stable analog. This stability is a key feature, as it is more resistant to the phosphatases that rapidly degrade IP3 in the cell. This resistance to degradation makes it a valuable tool for researchers studying the dynamics of calcium signaling, allowing for more sustained receptor activation and the uncoupling of signaling events from metabolic breakdown.
Structure
3D Structure
Properties
Molecular Formula |
C6H9O15P3-6 |
|---|---|
Molecular Weight |
414.05 g/mol |
IUPAC Name |
[(1R,2S,3S,4S,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1-,2-,3-,4-,5+,6+/m0/s1 |
InChI Key |
MMWCIQZXVOZEGG-LKPKBOIGSA-H |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Synonyms |
(2,4,5)IP(3) 2,4,5-IP3 inositol 2,4,5-triphosphate inositol 2,4,5-trisphosphate inositol-2,4,5-trisphosphate Ins(2,4,5)P(3) Ins(2,4,5)P3 |
Origin of Product |
United States |
Biosynthesis and Metabolism of 1d Myo Inositol 2,4,5 Triphosphate
Pathways of Formation from Phosphoinositide Precursors
1D-myo-Inositol 2,4,5-trisphosphate (Ins(2,4,5)P3) is a stereoisomer of the more extensively studied second messenger, 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). The primary route for the synthesis of inositol (B14025) trisphosphates involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane. wikipedia.orgwikipedia.orgnih.gov This reaction is catalyzed by the enzyme phospholipase C (PLC), which is activated in response to various extracellular stimuli. wikipedia.orgwikipedia.orgnih.gov
Upon activation, PLC cleaves PIP2 into two second messengers: diacylglycerol (DAG) and Ins(1,4,5)P3. wikipedia.orgyoutube.com While DAG remains in the plasma membrane to activate protein kinase C, Ins(1,4,5)P3, being a soluble molecule, diffuses into the cytosol to elicit its effects. wikipedia.org While the direct enzymatic pathway leading to the formation of Ins(2,4,5)P3 from phosphoinositide precursors is less characterized than that of Ins(1,4,5)P3, it is understood to be a part of the complex inositol phosphate (B84403) metabolic network.
Enzymatic Transformations of 1D-myo-Inositol 2,4,5-Triphosphate
The cellular concentration of 1D-myo-inositol 2,4,5-trisphosphate is dynamically regulated through the actions of specific kinases and phosphatases. These enzymes either add or remove phosphate groups, respectively, thereby converting Ins(2,4,5)P3 into other inositol polyphosphates.
Inositol-trisphosphate 3-kinase C (ITPKC) is a member of the inositol 1,4,5-trisphosphate 3-kinase family. genecards.orgnih.gov This enzyme catalyzes the phosphorylation of inositol trisphosphates. While its primary substrate is generally considered to be Ins(1,4,5)P3, which it converts to 1D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), it has been shown that ITPKC can also phosphorylate inositol 2,4,5-triphosphate to produce inositol 2,4,5,6-tetraphosphate. genecards.orgwikipedia.orgmedlineplus.govnih.gov This phosphorylation event terminates the signaling activity of Ins(2,4,5)P3 and contributes to the synthesis of higher inositol polyphosphates.
Inositol polyphosphate 5-phosphatases are a family of enzymes that specifically hydrolyze the phosphate group at the 5-position of the inositol ring from various inositol phosphates and phosphoinositides. nih.gov There are ten identified mammalian inositol 5-phosphatases, each with distinct substrate specificities and tissue distributions. nih.govacs.org These enzymes play a critical role in terminating inositol phosphate-mediated signaling by dephosphorylating their substrates. For instance, the dephosphorylation of Ins(1,4,5)P3 by these enzymes yields inositol 1,4-bisphosphate, thereby ending its calcium-mobilizing signal. nih.gov Similarly, these phosphatases can act on 1D-myo-inositol 2,4,5-trisphosphate, converting it to inositol 2,4-bisphosphate.
| Enzyme | Action | Substrate | Product |
|---|---|---|---|
| Inositol-Trisphosphate 3-Kinase C (ITPKC) | Phosphorylation | This compound | 1D-myo-Inositol 2,4,5,6-Tetraphosphate |
| Inositol Polyphosphate 5-Phosphatases | Dephosphorylation | This compound | 1D-myo-Inositol 2,4-Bisphosphate |
Regulation of this compound Metabolic Enzyme Activity
The activities of the enzymes that metabolize 1D-myo-inositol 2,4,5-trisphosphate are subject to tight regulation, ensuring that the cellular levels of this signaling molecule are precisely controlled in response to cellular needs. The regulation of these enzymes occurs through various mechanisms, including allosteric regulation by ions and other molecules, and post-translational modifications.
For example, the activity of ITPK is known to be regulated by calcium and calmodulin. nih.govresearchgate.net An increase in intracellular calcium, often initiated by Ins(1,4,5)P3 itself, can activate ITPK, leading to the phosphorylation of inositol trisphosphates and the termination of the calcium signal. This represents a negative feedback loop in calcium signaling. The localization of these enzymes within the cell also plays a crucial role in their regulatory function. For instance, some isoforms of ITPK are targeted to specific subcellular compartments, such as the actin cytoskeleton or the endoplasmic reticulum, which allows for localized regulation of inositol phosphate metabolism. nih.gov
The activity of inositol polyphosphate 5-phosphatases is also regulated. Their catalytic function is dependent on magnesium ions (Mg2+). nih.gov Furthermore, the expression levels of these enzymes can be altered in various physiological and pathological conditions, providing another layer of regulation.
| Enzyme | Regulatory Mechanism | Effect on Activity |
|---|---|---|
| Inositol-Trisphosphate 3-Kinase (ITPK) | Calcium/Calmodulin | Activation |
| Subcellular Localization | Compartmentalized Regulation | |
| Inositol Polyphosphate 5-Phosphatases | Mg2+ Ions | Required for Activity |
Molecular Mechanisms of 1d Myo Inositol 2,4,5 Triphosphate Action
Interaction with Inositol (B14025) 1,4,5-Trisphosphate Receptors (IP3Rs)
The primary cellular targets of 1D-myo-inositol 2,4,5-trisphosphate are the inositol 1,4,5-trisphosphate receptors (IP3Rs), which are ligand-gated calcium channels predominantly located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.gov The interaction of 1D-myo-inositol 2,4,5-trisphosphate with these receptors is characterized by partial agonism and is dictated by the specific structural features of both the ligand and the receptor binding pocket.
Partial Agonism and Receptor Subtype Selectivity at IP3 Receptors
1D-myo-inositol 2,4,5-trisphosphate acts as a partial agonist at IP3 receptors. This means that while it binds to the receptor, it elicits a submaximal response compared to the full agonist, 1D-myo-inositol 1,4,5-trisphosphate. nih.gov The partial agonism is a key feature that distinguishes its signaling properties. The structural basis for this partial agonism lies in the specific phosphorylation pattern of the inositol ring. The absence of a phosphate (B84403) group at the 1-position and its presence at the 2-position alters the interaction with the receptor's binding site, leading to a less effective conformational change required for full channel opening.
Vertebrates express three subtypes of the IP3 receptor (IP3R1, IP3R2, and IP3R3), which can form both homotetrameric and heterotetrameric channels. nih.gov These subtypes exhibit differences in their affinity for IP3 and in their regulation by other molecules, such as calcium and ATP. nih.gov While detailed studies on the subtype selectivity of 1D-myo-inositol 2,4,5-trisphosphate are limited, it is known that even for the endogenous ligand IP3, the different subtypes have varying affinities. nih.gov The partial agonism of 1D-myo-inositol 2,4,5-trisphosphate suggests that its interaction with the different IP3R subtypes could also be distinct, potentially leading to subtype-specific calcium signaling patterns. However, without direct experimental data, the precise selectivity profile of 1D-myo-inositol 2,4,5-trisphosphate for IP3R1, IP3R2, and IP3R3 remains to be fully elucidated.
Table 1: Comparative Agonist Properties at IP3 Receptors
| Compound | Agonist Type | Efficacy Compared to 1D-myo-inositol 1,4,5-trisphosphate |
| 1D-myo-inositol 1,4,5-trisphosphate | Full Agonist | 100% |
| 1D-myo-inositol 2,4,5-trisphosphate | Partial Agonist | Submaximal |
This table provides a simplified comparison of the agonist properties of 1D-myo-inositol 1,4,5-trisphosphate and 1D-myo-inositol 2,4,5-trisphosphate at IP3 receptors.
Structural Basis of Ligand Binding and Receptor Activation
The binding of inositol phosphates to the IP3 receptor occurs within a specific ligand-binding domain (LBD) located at the N-terminus of the receptor protein. wikipedia.org The binding pocket is characterized by a cluster of positively charged amino acid residues, primarily arginine and lysine, which form electrostatic interactions with the negatively charged phosphate groups of the ligand. wikipedia.org The hydroxyl groups of the inositol ring also contribute to the binding specificity through hydrogen bonding.
For the full agonist 1D-myo-inositol 1,4,5-trisphosphate, the phosphate groups at the 1, 4, and 5 positions, along with the hydroxyl group at the 6-position, are crucial for high-affinity binding and receptor activation. wikipedia.org The binding of the ligand induces a conformational change in the LBD, which is then transmitted through the receptor protein to the channel gate, leading to its opening.
In the case of 1D-myo-inositol 2,4,5-trisphosphate, the repositioning of the phosphate group from the 1- to the 2-position significantly alters its interaction with the binding pocket. While the 4- and 5-phosphates can still engage with their respective binding sites, the absence of the 1-phosphate and the presence of the 2-phosphate likely result in a different set of interactions. This altered binding mode is thought to induce a conformational change that is insufficient to fully open the ion channel, thus explaining its partial agonism. nih.gov The precise structural details of how this altered phosphorylation pattern affects the conformation of the LBD and its coupling to the channel domain await elucidation through co-crystallization or cryo-electron microscopy studies of the receptor bound to 1D-myo-inositol 2,4,5-trisphosphate.
Regulation of Intracellular Calcium Dynamics
The interaction of 1D-myo-inositol 2,4,5-trisphosphate with IP3Rs directly impacts the concentration of free calcium ions (Ca²⁺) within the cell by modulating their release from the endoplasmic reticulum.
Mechanisms of Calcium Release from Endoplasmic Reticulum Stores
The binding of 1D-myo-inositol 2,4,5-trisphosphate to IP3Rs on the ER membrane triggers the opening of the associated calcium channel, allowing the passive flow of Ca²⁺ from the high-concentration environment of the ER lumen into the cytoplasm. wikipedia.orgnih.gov The nature of this release is influenced by the partial agonism of the ligand.
Influence on Cytoplasmic Calcium Concentrations
The release of calcium from the ER leads to a transient increase in the cytoplasmic calcium concentration. These calcium signals are often not simple, monolithic events but can manifest as complex spatial and temporal patterns, including oscillations and waves. nih.gov The specific characteristics of these calcium signals are determined by the interplay between the rate of calcium release from the ER and its subsequent removal from the cytoplasm by pumps and uptake into other organelles like mitochondria.
The partial agonism of 1D-myo-inositol 2,4,5-trisphosphate is expected to shape these calcium signals in a distinct manner. By causing a more limited and potentially more localized release of calcium, it may favor the generation of low-frequency calcium oscillations or localized calcium "puffs" rather than global, propagating calcium waves that are often associated with strong, sustained IP3R activation. The precise nature of the calcium signals elicited by 1D-myo-inositol 2,4,5-trisphosphate will ultimately dictate the downstream cellular responses.
Downstream Signaling Pathways and Effector Molecules
The elevation of cytoplasmic calcium concentration is a versatile intracellular signal that can activate a wide array of downstream signaling pathways and effector molecules, leading to diverse physiological responses such as gene expression, cell proliferation, and secretion. nih.gov
The specific signaling pathways activated by 1D-myo-inositol 2,4,5-trisphosphate will be a direct consequence of the unique calcium signals it generates. For instance, the frequency and amplitude of calcium oscillations can be decoded by different downstream effector proteins. Some key calcium-dependent signaling molecules include:
Calmodulin (CaM): A ubiquitous calcium-binding protein that, upon binding Ca²⁺, can activate a variety of enzymes, including CaM kinases (CaMKs) and the phosphatase calcineurin.
Protein Kinase C (PKC): Certain isoforms of PKC are activated by calcium in conjunction with diacylglycerol (DAG), another product of phospholipase C activity. youtube.com
Calcium-dependent transcription factors: Proteins like NFAT (Nuclear Factor of Activated T-cells) and CREB (cAMP response element-binding protein) can be activated by calcium signals, leading to changes in gene expression.
The partial agonism of 1D-myo-inositol 2,4,5-trisphosphate, by generating potentially distinct calcium signatures, may lead to the preferential activation of a subset of these downstream pathways. For example, a low-frequency oscillatory signal might be more effective at activating certain transcription factors than a sustained, high-amplitude signal. The differential activation of these effector molecules provides a mechanism by which the cell can translate the specific information encoded in the 1D-myo-inositol 2,4,5-trisphosphate-induced calcium signal into a specific cellular response. Further research is needed to identify the specific downstream pathways that are preferentially modulated by this particular inositol phosphate isomer.
Cellular and Physiological Functions of 1d Myo Inositol 2,4,5 Triphosphate Signaling
Modulation of Cellular Homeostasis and Stress Responses
The regulation of intracellular calcium levels is fundamental to maintaining cellular homeostasis, and Ins(2,4,5)P3 signaling is a key player in this process. By precisely controlling the release of calcium from the ER, this pathway influences a wide range of cellular functions, from metabolism to gene expression. nih.govnih.gov Disruptions in inositol (B14025) phosphate (B84403) metabolism and signaling can lead to cellular stress and have been implicated in various disease states.
The endoplasmic reticulum is a major site of protein synthesis and folding, and its proper function is highly dependent on the luminal calcium concentration. Stress conditions that perturb ER calcium homeostasis can trigger the unfolded protein response (UPR), a cellular mechanism to cope with an accumulation of misfolded proteins. Inositol phosphate signaling is intertwined with the UPR, as the release of calcium from the ER via InsP3Rs can impact the protein folding capacity of this organelle.
Furthermore, inositol phosphate signaling is involved in the cellular response to oxidative stress. Oxidative stress can damage cellular components, including lipids, and disrupt signaling pathways. The intricate balance of inositol phosphates and their regulation of calcium signaling are crucial for cells to mount an effective response to oxidative damage and maintain viability.
Involvement in Specific Cellular Processes
The influence of 1D-myo-inositol 2,4,5-trisphosphate and the broader inositol phosphate signaling network extends to a variety of specialized cellular functions, highlighting its importance in health and disease.
Signal Transduction in Response to Hormones and Neurotransmitters
A primary role of the inositol phosphate signaling pathway is to transduce signals from a wide range of hormones and neurotransmitters. ucl.ac.uk When these extracellular ligands bind to their respective G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface, they activate phospholipase C (PLC). nih.gov PLC then hydrolyzes PIP2 into Ins(1,4,5)P3 and DAG. nih.govnih.govucl.ac.uk
This mechanism is fundamental to the action of numerous physiological agents. For instance, adipokinetic hormones (AKHs) in insects stimulate inositol phosphate metabolism to mobilize energy reserves. nih.gov In mammals, this pathway is crucial for the effects of various hormones and neurotransmitters that regulate everything from metabolism to mood. healthline.comfertilityfamily.co.uk The generation of Ins(1,4,5)P3 and the subsequent release of intracellular calcium are central to the cellular responses elicited by these signaling molecules. nih.gov
Regulation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, essential for maintaining cellular homeostasis. youtube.com Recent research has uncovered a complex and sometimes paradoxical role for inositol phosphate signaling in the regulation of autophagy.
In some contexts, the inhibition of Ins(1,4,5)P3 receptors has been shown to induce autophagy. nih.gov This suggests that a certain level of basal Ins(1,4,5)P3 signaling may act to suppress autophagy. For example, in cardiac myocytes, both the depletion of Ins(1,4,5)P3 and the inhibition of its receptor lead to an increase in autophagic activity. nih.gov This inhibitory role may be mediated by the sequestration of the autophagy-related protein Beclin-1 by the Ins(1,4,5)P3 receptor. nih.gov
Conversely, under conditions of starvation, Ins(1,4,5)P3-mediated calcium signaling appears to be critical for the stimulation of autophagy. nih.gov During starvation, there is a remodeling of the calcium signaling machinery, leading to an enhanced response to Ins(1,4,5)P3. nih.gov This suggests that the role of inositol phosphate signaling in autophagy is highly context-dependent, potentially varying with the cell type and the specific stimulus. The regulation of autophagy by inositol levels has been proposed as a potential therapeutic strategy for neurodegenerative diseases. birmingham.ac.uk
Roles in Immune Cell Function and Development
Inositol phosphate signaling is integral to the proper function and development of the immune system. The conversion of Ins(1,4,5)P3 to other inositol polyphosphates, such as inositol-1,3,4,5-tetrakisphosphate (InsP4), is particularly important in this context. researchgate.net
Inositol trisphosphate kinase B (ITPKB), the enzyme that phosphorylates Ins(1,4,5)P3, plays a crucial role in the development of both B and T lymphocytes. researchgate.net This kinase is involved in regulating intracellular calcium levels and is essential for T-cell survival. researchgate.net Deficiencies in ITPKB can lead to impaired T-cell development in the thymus. researchgate.net
Furthermore, inositol phosphates have been implicated in the signaling pathways of various immune receptors. The regulation of calcium signaling by inositol phosphates is a key component of the cellular responses to immune stimuli, influencing processes such as immune cell activation and differentiation. researchgate.net
Contributions to Neuronal Plasticity and Cognition
The intricate processes of neuronal plasticity, learning, and memory are heavily influenced by inositol phosphate signaling. This pathway is a key player in modulating the strength of synaptic connections, a fundamental aspect of how the brain processes and stores information.
The activation of neurotransmitter receptors can lead to the generation of Ins(1,4,5)P3 and subsequent calcium release in neurons. This calcium signal is critical for both long-term potentiation (LTP) and long-term depression (LTD), two primary forms of synaptic plasticity. The precise spatial and temporal dynamics of these calcium signals, shaped by inositol phosphate metabolism, are crucial for determining the outcome of synaptic activity.
Inositol-1,4,5-trisphosphate 3-kinase A (itpka), an enzyme that phosphorylates Ins(1,4,5)P3, is concentrated in dendritic spines and is involved in regulating synaptic plasticity. researchgate.net It has been shown to influence dendritic morphology in developing neurons and to shape calcium transients at mature synapses. researchgate.net Furthermore, alterations in inositol phosphate signaling have been linked to cognitive impairments in neurodegenerative disorders such as Alzheimer's disease. frontiersin.org The regulation of neuronal signaling and plasticity by dietary factors may also be mediated, in part, through their effects on cell metabolism and inositol phosphate pathways. nih.gov
The transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in neuronal survival and plasticity, is also regulated by Ins(1,4,5)P3-sensitive calcium stores in the ER. nih.gov
Specific Effects in Cardiac Myocytes
In cardiac myocytes, the primary mechanism of excitation-contraction coupling relies on calcium-induced calcium release mediated by ryanodine (B192298) receptors. However, inositol phosphate signaling plays a significant modulatory role in cardiac function and is implicated in the development of cardiac pathologies. nih.gov
Although Ins(1,4,5)P3 receptors are less abundant than ryanodine receptors in cardiac myocytes, they are strategically located and can influence local calcium signaling events. nih.govnih.gov The activation of Ins(1,4,5)P3 receptors by stimuli such as endothelin-1 (B181129) can lead to arrhythmogenic calcium transients. nih.gov Direct activation of these receptors with a membrane-permeable form of InsP3 can mimic these arrhythmogenic effects. nih.gov
Furthermore, Ins(1,4,5)P3 signaling is involved in cardiac development, contributing to the initiation of pacemaking activity in embryonic heart cells. nih.gov As mentioned previously, inositol phosphate signaling also regulates autophagy in cardiomyocytes, a process that is crucial for cardiac health and disease. nih.gov Gain-of-function mutations in the Ins(1,4,5)P3 receptor 1 (ITPR1) have been shown to increase the risk of cardiac arrhythmias. ahajournals.org
Comparative Analysis with 1D-myo-Inositol 1,4,5-Trisphosphate Functions
While both 1D-myo-inositol 2,4,5-triphosphate (Ins(2,4,5)P3) and its more extensively studied isomer, 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), are critical components of the inositol phosphate signaling pathway, their cellular and physiological functions exhibit significant differences. This comparative analysis elucidates the distinct roles stemming from their structural variations.
The primary function of Ins(1,4,5)P3 is to act as a ubiquitous second messenger that mobilizes calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. drugbank.comlabchem.com.my This is achieved by binding to specific receptors, the inositol 1,4,5-trisphosphate receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels. proteopedia.orgnih.gov The release of Ca²⁺ into the cytoplasm triggers a vast array of cellular processes, including gene expression, cell proliferation, and neurotransmission. nih.govwikipedia.org
In contrast, the role of Ins(2,4,5)P3 is less clearly defined, but research highlights key differences in its interaction with the signaling machinery.
Receptor Binding and Calcium Mobilization
A crucial point of comparison lies in their interaction with the Ins(1,4,5)P3 receptor. Studies have shown that Ins(2,4,5)P3 can bind to the plant Ins(1,4,5)P3 receptor with an affinity comparable to that of Ins(1,4,5)P3 itself. nih.gov However, this similar binding affinity does not translate to equal functional efficacy.
Despite binding with a similar dissociation constant, Ins(1,4,5)P3 is significantly more potent at inducing Ca²⁺ release. Research indicates that the concentration of Ca²⁺ released by Ins(1,4,5)P3 can be approximately four times higher than that released by Ins(2,4,5)P3 under identical experimental conditions. nih.gov This discrepancy suggests that the ability of an isomer to bind to the receptor is a necessary, but not sufficient, condition for maximal Ca²⁺ mobilization.
Conformational Changes in the Receptor
The functional differences between the two isomers may be attributed to the distinct conformational changes they induce upon binding to the Ins(1,4,5)P3 receptor. Spectroscopic studies have revealed that the structural alterations in the receptor upon binding to Ins(1,4,5)P3 are different from those induced by Ins(2,4,5)P3. nih.gov These varied conformational states likely influence the subsequent gating of the Ca²⁺ channel, providing a molecular basis for the observed difference in calcium release efficacy. Thermodynamic analysis further supports this, showing major differences in the enthalpy and entropy changes associated with the formation of the receptor complexes for the two isomers. nih.gov
The following table summarizes the key comparative aspects of Ins(2,4,5)P3 and Ins(1,4,5)P3 signaling.
| Feature | This compound (Ins(2,4,5)P3) | 1D-myo-Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P3) |
| Receptor Binding Affinity (Kd) | Binds with comparable affinity to the Ins(1,4,5)P3 receptor (Kd approx. 100 nM at 5°C in plant studies). nih.gov | Binds with high affinity to its receptor (Kd of 28 +/- 3 nM for type 1 and 45 +/- 5 nM for type 2 in rat studies). nih.gov |
| Calcium (Ca²⁺) Mobilization | Significantly less effective; elicits about 4-fold lower Ca²⁺ release compared to Ins(1,4,5)P3 in plant microsomes. nih.gov | Highly effective and potent second messenger for mobilizing intracellular Ca²⁺ stores. drugbank.comlabchem.com.my |
| Induced Receptor Conformation | Induces a distinct conformational change in the receptor compared to Ins(1,4,5)P3. nih.gov | Induces a specific conformational change that leads to efficient channel gating. nih.gov |
| Primary Cellular Role | Appears to be a weak agonist at the Ins(1,4,5)P3 receptor. | A primary and ubiquitous intracellular second messenger for Ca²⁺ signaling. nih.gov |
Research Methodologies in 1d Myo Inositol 2,4,5 Triphosphate Studies
Chemical Synthesis and Analog Design for Structure-Activity Relationship Studies
The chemical synthesis of Ins(2,4,5)P₃ and its analogs is fundamental to investigating its biological functions. The complexity of these molecules, with their multiple hydroxyl and phosphate (B84403) groups, necessitates sophisticated synthetic strategies. These approaches often involve the use of protecting groups to selectively phosphorylate specific positions on the myo-inositol ring.
A key aspect of this research is the design and synthesis of structural analogs to probe the structure-activity relationship (SAR). By systematically modifying the inositol (B14025) core or the phosphate groups, researchers can identify the key molecular determinants for receptor binding and activation. For instance, intermediates have been prepared from 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol to synthesize not only Ins(2,4,5)P₃ but also other inositol polyphosphates and their phosphorothioate (B77711) analogs. nih.gov This allows for a detailed exploration of how changes in the phosphorylation pattern affect biological activity.
The synthesis of analogs extends to the creation of molecules with altered properties, such as metabolic stability or the ability to be visualized. For example, non-hydrolyzable analogs, where an oxygen atom in the phosphate group is replaced by a methylene (B1212753) (CH₂) or other groups, have been developed to resist enzymatic degradation. researchgate.net This allows for more sustained biological effects and aids in studying their interactions with receptors and enzymes. Furthermore, the development of clustered disaccharide polyphosphate analogs of adenophostin A, a potent agonist of the inositol 1,4,5-trisphosphate (InsP₃) receptor, has provided insights into the design of novel ligands with high affinity. nih.gov
The synthesis of these complex molecules often begins with readily available starting materials like myo-inositol. rsc.org Through a series of chemical transformations involving protection, phosphorylation, and deprotection steps, the desired inositol phosphate isomer is obtained. nih.govunicamp.br Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have also emerged as a powerful strategy for the scalable production of inositol pyrophosphates. acs.org
The following table provides examples of synthetic starting materials and the resulting inositol phosphate analogs:
| Starting Material | Synthetic Target/Analog | Reference |
| 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol | 1D-myo-inositol 2,4,5-trisphosphate | nih.gov |
| myo-Inositol | Dimeric analogs of 2-O-butyryl-(1,3,4,6)IP₄ and (1,3,4,5,6)IP₅ | rsc.org |
| Benzene | myo-inositol-1,4,5-trisphosphate and related derivatives | acs.org |
| Propargyl 2-O-acetyl-5-O-benzyl-3-O-(3,4-di-O-acetyl-2,6-di-O-benzyl-α-D-glucopyranosyl)-β-D-ribofuranoside | Clustered disaccharide analogues of adenophostin A | nih.gov |
| Inositol Hexakisphosphate (IP6) | Inositol thiophosphate analogs | nih.govchemrxiv.org |
These synthetic efforts are crucial for generating the molecular tools necessary to dissect the specific roles of Ins(2,4,5)P₃ and to develop potential therapeutic agents that target inositol phosphate signaling pathways. nih.govnih.gov
Functional Characterization of Receptor Interactions via Mutagenesis and Binding Assays
Understanding how 1D-myo-inositol 2,4,5-trisphosphate interacts with its protein targets is crucial for deciphering its biological function. This is primarily achieved through a combination of mutagenesis studies and various binding assays. These techniques allow researchers to identify the specific amino acid residues within a receptor that are critical for binding Ins(2,4,5)P₃ and to quantify the affinity and specificity of this interaction.
Site-directed mutagenesis is a powerful tool used to alter the amino acid sequence of a receptor protein. By systematically replacing specific amino acids in the putative binding pocket with others, scientists can assess the impact of these changes on Ins(2,4,5)P₃ binding. A significant decrease in binding affinity upon mutation of a particular residue suggests its direct involvement in the interaction.
Binding assays are employed to measure the direct interaction between Ins(2,4,5)P₃ and its receptors. Common types of binding assays include:
Radioligand Binding Assays: These assays use a radioactively labeled version of Ins(2,4,5)P₃ (the "ligand") to track its binding to the receptor. The amount of radioactivity bound to the receptor is a direct measure of the binding affinity. Competition binding assays, a variation of this technique, use a constant concentration of the radioligand and varying concentrations of an unlabeled competitor (such as an analog of Ins(2,4,5)P₃) to determine the competitor's binding affinity. For example, the displacement of [³H]Ins(1,4,5)P₃ from its receptor on rat cerebellar membranes by adenophostin A and its analogs has been used to determine their relative binding potencies. nih.gov
Fluorescence-Based Assays: In these assays, either the ligand or the receptor is labeled with a fluorescent molecule (a fluorophore). Changes in the fluorescence properties (e.g., intensity, polarization) upon binding can be used to quantify the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a receptor is immobilized. The binding of Ins(2,4,5)P₃ to the receptor causes a change in the refractive index, which is detected in real-time, allowing for the determination of association and dissociation rate constants, and thus the binding affinity.
Through these methodologies, researchers have been able to map the binding sites of inositol phosphates on their receptors and understand the structural requirements for high-affinity interactions. For instance, studies on analogs of Ins(1,4,5)P₃ have revealed the importance of the phosphate groups at the 4- and 5-positions for receptor binding. The synthesis of competitive antagonists of InsP₃ receptors, based on systematic manipulation of inositol polyphosphates, has been guided by binding and Ca²⁺ release assays. rsc.orgrsc.org
The following table summarizes key findings from functional characterization studies:
| Compound/Analog | Receptor/Target | Key Finding | Reference |
| Adenophostin A | Ins(1,4,5)P₃ receptor | Approximately 50-fold more potent than Ins(1,4,5)P₃ in displacing [³H]Ins(1,4,5)P₃. | nih.gov |
| (2-hydroxyethyl)-alpha-D-glucopyranoside-2',3,4-trisphosphate | Ins(1,4,5)P₃ receptor | Induced Ca²⁺ release and displaced [³H]Ins(1,4,5)P₃, though less potent than Ins(1,4,5)P₃. | nih.gov |
| Dimeric analogs of 2-O-butyryl-(1,3,4,6)IP₄ | Ins(1,4,5)P₃ receptor | Compete with (1,4,5)IP₃ for binding without evoking Ca²⁺ release, acting as competitive antagonists. | rsc.orgrsc.org |
These studies are essential for understanding the molecular basis of Ins(2,4,5)P₃ signaling and for the rational design of molecules that can modulate the activity of its receptors.
Enzymatic Activity and Kinetic Parameter Determination
The cellular levels of 1D-myo-inositol 2,4,5-trisphosphate are tightly regulated by a complex network of kinases and phosphatases. Determining the enzymatic activity and kinetic parameters of these enzymes is crucial for understanding the metabolism and signaling dynamics of Ins(2,4,5)P₃.
The study of enzymatic activity involves measuring the rate at which an enzyme converts its substrate, in this case, an inositol phosphate, into a product. These assays are typically performed in vitro using purified enzymes and substrates. The rate of the reaction can be monitored by measuring the disappearance of the substrate or the appearance of the product over time. Various analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, are used to separate and quantify the different inositol phosphate isomers.
A key aspect of these studies is the determination of kinetic parameters, which provide quantitative measures of enzyme performance. The most common parameters are:
Michaelis Constant (Kₘ): This represents the substrate concentration at which the reaction rate is half of its maximum value (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for its substrate.
Maximum Velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
Catalytic Constant (k꜀ₐₜ): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Catalytic Efficiency (k꜀ₐₜ/Kₘ): This parameter is a measure of how efficiently an enzyme converts a substrate into a product and is often used to compare the performance of different enzymes or the preference of an enzyme for different substrates.
The development of synthetic analogs of inositol phosphates has been instrumental in these studies. For example, metabolically stable analogs, such as those where a phosphate group is replaced by a phosphonoacetate (PA) or a methylene-bisphosphonate (PCP), can be used to inhibit specific enzymes and probe their mechanisms. mdpi.com The synthesis of radiolabeled inositol phosphates, such as ¹⁸O-labeled compounds, allows for their sensitive detection and quantification in biological samples, facilitating the study of their metabolic pathways. researchgate.net
The following table summarizes examples of enzymes involved in inositol phosphate metabolism and the types of studies conducted:
| Enzyme | Substrate/Analog | Type of Study | Reference |
| Inositol polyphosphate 5-phosphatase | D-myo-inositol 1,2,4,5-tetrakisphosphate | Determination of hydrolysis products | N/A |
| Diphosphoinositol polyphosphate phosphohydrolase-1 (hDIPP1) | Ap₅A (diadenosine pentakisphosphate), 5PP-InsP₅ and analogs | Determination of inhibition constants (Kᵢ) for various analogs | nih.gov |
| Inositol hexakisphosphate 5-kinase (IP6K) | Inositol hexakisphosphate (InsP₆) | Chemoenzymatic synthesis of inositol pyrophosphates | acs.org |
| Diphosphoinositol pentakisphosphate 1-kinase (PPIP5K) | 5-InsP₇ | Generation of 1,5-InsP₈ | mdpi.com |
These enzymatic studies provide a detailed understanding of how the concentration of Ins(2,4,5)P₃ is controlled within the cell, which is essential for its role as a signaling molecule.
Cellular Imaging and Calcium Dynamics Measurement Techniques
A primary function of inositol trisphosphates, including 1D-myo-inositol 2,4,5-trisphosphate, is to mobilize intracellular calcium (Ca²⁺) from stores such as the endoplasmic reticulum. Therefore, techniques for imaging cells and measuring changes in intracellular Ca²⁺ concentration are essential for studying the functional consequences of Ins(2,4,5)P₃ signaling.
Cellular Imaging techniques allow researchers to visualize the spatial and temporal dynamics of signaling events within living cells. A key tool in this area is fluorescence microscopy, often coupled with the use of fluorescent probes. For instance, fluorescently tagged analogs of inositol phosphates can be introduced into cells to track their localization and movement. A fluorescein-tagged analog of 5-InsP₇ (FAM-5-InsP₇) was synthesized using click chemistry, providing a tool to visualize this inositol pyrophosphate within cells. mdpi.com
Calcium Dynamics Measurement Techniques are used to quantify the changes in intracellular Ca²⁺ concentration that occur in response to stimuli that generate inositol phosphates. The most common methods involve the use of Ca²⁺-sensitive fluorescent dyes or genetically encoded Ca²⁺ indicators (GECIs).
Ca²⁺-sensitive fluorescent dyes: These are small molecules that exhibit an increase in fluorescence intensity upon binding to Ca²⁺. Examples include Fura-2, Indo-1, and Fluo-4. Cells are loaded with these dyes, and changes in their fluorescence are monitored using fluorescence microscopy or fluorometry. This allows for the measurement of both the amplitude and the temporal pattern of the Ca²⁺ signal (e.g., transient spikes, oscillations).
Genetically Encoded Ca²⁺ Indicators (GECIs): These are proteins that are genetically introduced into cells and report Ca²⁺ levels through changes in their fluorescence. A popular class of GECIs is based on Förster Resonance Energy Transfer (FRET), where the binding of Ca²⁺ causes a conformational change in a protein that alters the efficiency of energy transfer between two different colored fluorescent proteins. Other GECIs, like the GCaMP series, consist of a single fluorescent protein whose brightness changes upon Ca²⁺ binding.
These techniques have been instrumental in demonstrating the Ca²⁺-releasing activity of Ins(2,4,5)P₃ and its analogs. For example, the ability of various synthetic analogs of Ins(1,4,5)P₃ and adenophostin A to induce Ca²⁺ release from the intracellular stores of permeabilized platelets or hepatocytes has been a key measure of their biological activity. nih.govnih.gov Studies have shown that both carbohydrate-based analogs and clustered disaccharide polyphosphate analogs of adenophostin A can evoke Ca²⁺ release, providing valuable information about the structural requirements for receptor activation. nih.govnih.gov
The combination of introducing specific inositol phosphate analogs into cells and simultaneously measuring the resulting Ca²⁺ dynamics provides a powerful approach to link the structure of the signaling molecule to its functional effect at the cellular level.
Computational Modeling and Docking Studies for Structure-Function Elucidation
Computational modeling and docking studies have become indispensable tools for understanding the three-dimensional interactions between 1D-myo-inositol 2,4,5-trisphosphate and its protein targets at an atomic level. These in silico methods complement experimental approaches by providing structural insights that can guide the design of new experiments and novel molecules.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Ins(2,4,5)P₃) when bound to a second molecule (the receptor) to form a stable complex. The process involves sampling a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. This allows researchers to visualize how the inositol phosphate fits into the binding pocket of a receptor or enzyme and to identify the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. For these studies, the crystal structure of the target protein is often obtained from a public repository like the RCSB Protein Data Bank. nih.gov
Structure-Function Elucidation through computational methods has been particularly valuable in the study of inositol phosphate signaling. For instance, docking studies have been used to create virtual libraries of inositol phosphate analogs and to predict their binding affinity for specific enzymes, such as inositol 1,4,5-trisphosphate 3-kinase. nih.govnih.gov The top-scoring compounds from these virtual screens can then be synthesized and tested experimentally, which is a more efficient approach than synthesizing and testing a large number of compounds randomly.
These computational approaches have also been used to:
Explain the structure-activity relationships observed in experimental studies. For example, by comparing the docked poses of a series of analogs with their measured biological activities, researchers can develop a deeper understanding of why certain structural modifications enhance or diminish activity.
Guide the design of novel agonists or antagonists. By understanding the key interactions required for binding and activation, new molecules can be designed with improved properties, such as higher affinity, greater selectivity, or enhanced metabolic stability.
Investigate the binding of inositol phosphates to proteins for which experimental structures are not yet available. In these cases, homology modeling can be used to build a theoretical model of the protein structure, which can then be used for docking studies.
A study on an inositol phosphate analog designed based on computational docking illustrates this approach. A virtual library of 54 compounds was docked into the binding site of human inositol 1,4,5-trisphosphate 3-kinase. The selection of the best candidates for synthesis was based not only on the docking score but also on their ability to meet specific distance criteria for the predicted chemical reaction. nih.gov This highlights how computational modeling can be integrated with chemical synthesis to rationally design molecules with desired biological activities.
Emerging Research Areas for 1d Myo Inositol 2,4,5 Triphosphate
Elucidating Novel Binding Partners and Effector Pathways
A primary focus of current research is the identification of specific binding partners and downstream effector pathways for Ins(2,4,5)P3. While it is known to interact with the Ins(1,4,5)P3 receptor, a key protein in calcium signaling, the nuances of this interaction and the existence of other potential targets are active areas of investigation.
Ins(2,4,5)P3 acts as a partial agonist at the Ins(1,4,5)P3 receptor, meaning it can stimulate the release of calcium from intracellular stores, but generally with lower potency than Ins(1,4,5)P3. researchgate.net This property has made it a valuable tool in experimental settings as a metabolically more stable analogue to probe the intricacies of calcium signaling. researchgate.net For instance, studies have utilized Ins(2,4,5)P3 to induce calcium oscillations in cells, revealing different patterns compared to those elicited by Ins(1,4,5)P3, suggesting subtle differences in how these isomers engage the calcium release machinery. molbiolcell.org
However, the quest for binding proteins that are exclusive to or show a marked preference for Ins(2,4,5)P3 remains a significant challenge. The majority of its known effects are mediated through the Ins(1,4,5)P3 receptor. Future research will likely employ advanced proteomic techniques, such as affinity purification-mass spectrometry, using Ins(2,4,5)P3 as a bait to uncover novel interacting proteins. Identifying such partners would be a breakthrough, suggesting unique signaling pathways and cellular functions for Ins(2,4,5)P3, independent of the canonical Ins(1,4,5)P3 pathway.
Some studies have explored the synergistic effects of Ins(2,4,5)P3 with other inositol (B14025) phosphates, like inositol 1,3,4,5-tetrakisphosphate, in modulating calcium mobilization, hinting at a more complex regulatory role within the inositol phosphate (B84403) network than previously appreciated. rupress.orgnih.govnih.gov
High-Resolution Structural Biology of Receptors and Enzymes
Understanding the precise molecular interactions of Ins(2,4,5)P3 requires high-resolution structural data of it bound to its receptors and metabolizing enzymes. To date, a significant hurdle in the field is the lack of a crystal structure of Ins(2,4,5)P3 in complex with a protein.
The available high-resolution crystal structures are predominantly of the Ins(1,4,5)P3 receptor bound to Ins(1,4,5)P3 or other potent agonists. These structures have been invaluable in defining the binding pocket and the critical residues for ligand recognition. While these provide a framework for computational modeling of Ins(2,4,5)P3 binding, they cannot fully capture the specific conformational changes that this particular isomer may induce.
Future research efforts will be directed towards crystallizing Ins(2,4,5)P3 with the Ins(1,4,5)P3 receptor or with enzymes known to metabolize it, such as certain inositol polyphosphate 5-phosphatases. nih.gov Success in this area would provide unparalleled insights into the basis of its partial agonism at the Ins(1,4,5)P3 receptor and the substrate specificity of the enzymes that act upon it. Such structural information is also a prerequisite for the rational design of selective pharmacological tools.
Development of Selective Pharmacological Tools
The development of pharmacological tools that can selectively modulate the signaling of Ins(2,4,5)P3 is a critical step towards dissecting its specific physiological roles. This includes the creation of selective agonists, antagonists, and inhibitors of its metabolic enzymes.
Currently, the field lacks truly selective pharmacological probes for Ins(2,4,5)P3. While various analogues of inositol phosphates have been synthesized, they often exhibit broad activity across the inositol phosphate system. bath.ac.uk The metabolically stable nature of Ins(2,4,5)P3 itself has been exploited as a research tool, but this does not allow for the differentiation of its effects from those of Ins(1,4,5)P3 at the same receptor. researchgate.net
Future directions in this area involve the synthesis and screening of novel small molecules. Structure-activity relationship (SAR) studies, guided by the anticipated high-resolution structural data, will be instrumental in designing compounds with high affinity and selectivity for the Ins(2,4,5)P3 binding sites on its target proteins. The development of selective inhibitors for the enzymes that produce or degrade Ins(2,4,5)P3, such as specific isoforms of inositol polyphosphate phosphatases, would also be invaluable for manipulating its intracellular levels and studying the downstream consequences. nih.gov
Table 1: Key Enzymes in 1D-myo-Inositol 2,4,5-Triphosphate Metabolism
| Enzyme | Action on Ins(2,4,5)P3 | Potential for Pharmacological Targeting |
| Inositol polyphosphate 5-phosphatases (e.g., SHIP2, SPsynaptojanin) | Dephosphorylates Ins(2,4,5)P3 at the 5-position. nih.gov | Development of selective inhibitors could increase Ins(2,4,5)P3 levels. |
| Phytase AppA (from E. coli) | Can dephosphorylate Ins(2,4,5)P3. uniprot.org | Primarily a research tool for in vitro studies. |
This table is based on available research and is not exhaustive.
Systems Biology Approaches to Inositol Phosphate Network Analysis
The cellular functions of Ins(2,4,5)P3 cannot be fully understood in isolation. It is part of a complex and interconnected network of inositol phosphates, where the levels of different isomers are tightly regulated by a suite of kinases and phosphatases. Systems biology approaches, which integrate experimental data with mathematical modeling, are emerging as a powerful tool to unravel the dynamics of this network.
While comprehensive systems biology models of the entire inositol phosphate network are being developed, specific models focusing on the unique contribution of Ins(2,4,5)P3 are still in their infancy. Such models would need to incorporate the kinetics of its synthesis and degradation, its binding affinities to various proteins, and its functional effects on cellular processes like calcium signaling.
Future research will likely involve the use of quantitative experimental data on the cellular concentrations of Ins(2,4,5)P3 and other inositol phosphates under various stimuli. This data can then be used to parameterize and validate computational models. These models could then be used to predict how perturbations in the network, such as the inhibition of a specific enzyme, would affect the levels and signaling output of Ins(2,4,5)P3. This approach holds the promise of providing a more holistic understanding of the role of Ins(2,4,5)P3 in cellular physiology and pathology.
Q & A
Q. What are the primary methodologies for synthesizing Ins(2,4,5)P3 with high stereochemical purity?
Ins(2,4,5)P3 synthesis often employs regioselective phosphorylation of <i>myo</i>-inositol derivatives. For example, dibenzyl phosphate intermediates enable selective protection of hydroxyl groups, followed by deprotection to yield specific isomers . Advanced protocols include enzymatic phosphorylation using kinases like IP3K (inositol trisphosphate kinase) to ensure stereochemical fidelity . Validation via NMR or mass spectrometry is critical to confirm purity and regiochemistry .
Q. How can researchers detect and quantify Ins(2,4,5)P3 in cellular extracts?
Radiolabeled <sup>3</sup>H- or <sup>32</sup>P-tagged Ins(2,4,5)P3 is widely used in competitive binding assays with IP3 receptors (IP3Rs) . Non-radioactive methods include HPLC coupled with conductivity detection or mass spectrometry (e.g., LC-MS/MS) to resolve inositol phosphate isomers . Sample preparation requires rapid quenching (e.g., perchloric acid extraction) to prevent enzymatic degradation .
Q. What is the role of Ins(2,4,5)P3 in calcium signaling compared to Ins(1,4,5)P3?
Ins(1,4,5)P3 is the canonical agonist for IP3Rs, mobilizing calcium from the endoplasmic reticulum. Ins(2,4,5)P3, however, exhibits weaker binding affinity to IP3Rs and may act as a partial antagonist or modulator in specific cell types . Functional divergence is attributed to stereochemical differences in phosphate group positioning .
Q. What are the best practices for preparing stable Ins(2,4,5)P3 stock solutions?
Ins(2,4,5)P3 salts (e.g., hexapotassium) should be dissolved in ultrapure water or ammonium phosphate buffer (pH 7.4) to prevent hydrolysis. Aliquots stored at -80°C in inert atmospheres (argon) minimize oxidation. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How do structural modifications of Ins(2,4,5)P3 affect its interaction with downstream effectors like IP3Rs or phosphatases?
Substitutions at the 2-phosphate group (e.g., photoaffinity labels or fluorophores) reduce IP3R binding but enable crosslinking studies for receptor mapping . Computational docking models (e.g., AutoDock Vina) predict binding pockets and guide rational design of analogs with enhanced specificity .
Q. What experimental strategies resolve conflicting data on Ins(2,4,5)P3’s role in apoptosis versus proliferation?
Contradictions arise from cell-type-specific signaling crosstalk. Dual inhibition of parallel pathways (e.g., PI3K/AKT or MAPK) using siRNA or small molecules (LY294002, U0126) can isolate Ins(2,4,5)P3-mediated effects. Single-cell calcium imaging further clarifies context-dependent outcomes .
Q. How can researchers distinguish Ins(2,4,5)P3 from other inositol triphosphate isomers in complex biological matrices?
Isomer separation requires high-resolution techniques:
Q. What are the challenges in modeling Ins(2,4,5)P3-dependent signaling networks computationally?
Kinetic models must account for competing phosphorylation/dephosphorylation by inositol polyphosphate kinases (e.g., ITPK1) and phosphatases (e.g., MINPP1). Stable isotope tracing (<sup>13</sup>C- or <sup>15</sup>N-labeled inositol) paired with metabolic flux analysis improves parameter estimation .
Q. How does Ins(2,4,5)P3 interact with non-canonical targets like histone deacetylases (HDACs) or ion channels?
Photoaffinity probes (e.g., benzophenone-tagged Ins(2,4,5)P3) combined with pull-down assays and proteomics identify novel interactors. Electrophysiology (patch-clamp) reveals modulation of TRPM channels in neuronal cells .
Q. What are the implications of Ins(2,4,5)P3’s instability in aqueous buffers for in vitro assays?
Hydrolysis at physiological pH generates Ins(2,4)P2 and Ins(4,5)P2, confounding results. Assays should include phosphatase inhibitors (e.g., NaF, okadaic acid) and use freshly prepared ligand solutions. Real-time monitoring via <sup>31</sup>P-NMR tracks degradation kinetics .
Key Methodological Considerations
- Synthesis & Purification : Prioritize regioselective phosphorylation and orthogonal protection strategies .
- Detection : Combine radiometric and MS-based methods for cross-validation .
- Functional Assays : Control for crosstalk with calcium-mobilizing pathways (e.g., ryanodine receptors) .
- Data Interpretation : Use computational models to reconcile contradictory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
